3-Azabicyclo[3.3.1]nonan-7-one
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Overview
Description
3-Azabicyclo[3.3.1]nonan-7-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Azabicyclo[3.3.1]nonan-7-one can be synthesized through several methods. One common approach involves the Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . Another method involves the radical cyclization of methylcyclohexylamines, which leads to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation over Raney nickel can reduce the compound to its corresponding amine.
Substitution: The compound can undergo substitution reactions with reagents like hydrazine hydrate and hydroxylamine to form hydrazones and oximes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Raney nickel, hydrogen gas.
Substitution: Hydrazine hydrate, hydroxylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Amines.
Substitution: Hydrazones, oximes, and azines.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral template in enantioselective reactions.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of protozoal diseases.
Industry: Utilized in the synthesis of complex natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-one involves its interaction with various molecular targets and pathways. For example, in its antifungal activity, the compound disrupts the cell membrane integrity of fungal cells, leading to cell death . In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
3-Azabicyclo[3.3.1]nonan-7-one can be compared with other similar compounds such as:
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties due to the presence of sulfur atoms.
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one: Exhibits analgesic, antiarrhythmic, and antibacterial activities.
These compounds share the bicyclic structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its applications and properties.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-7,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTCZCDQPIZEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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